molecular formula C15H18ClNO4 B455641 2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B455641
M. Wt: 311.76g/mol
InChI Key: YTFBBZBPPGLVCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a chemical compound with the molecular formula C15H18ClNO4. It is known for its unique structure, which includes a cyclohexane ring, a carboxylic acid group, and a substituted aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of 5-chloro-2-methoxyaniline with cyclohexanecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(5-Bromo-2-methoxyanilino)carbonyl]cyclohexanecarboxylic acid
  • 2-[(5-Fluoro-2-methoxyanilino)carbonyl]cyclohexanecarboxylic acid
  • 2-[(5-Methyl-2-methoxyanilino)carbonyl]cyclohexanecarboxylic acid

Uniqueness

2-[(5-CHLORO-2-METHOXYANILINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the presence of the chloro and methoxy groups on the aniline ring, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C15H18ClNO4

Molecular Weight

311.76g/mol

IUPAC Name

2-[(5-chloro-2-methoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H18ClNO4/c1-21-13-7-6-9(16)8-12(13)17-14(18)10-4-2-3-5-11(10)15(19)20/h6-8,10-11H,2-5H2,1H3,(H,17,18)(H,19,20)

InChI Key

YTFBBZBPPGLVCE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCCC2C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2CCCCC2C(=O)O

Origin of Product

United States

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